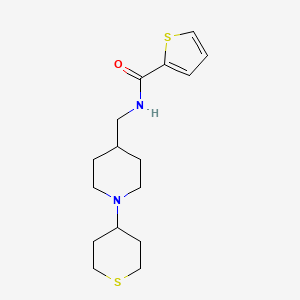![molecular formula C24H31N5O3S B2423474 4-[4-(acetylamino)-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)benzamide CAS No. 1113105-08-0](/img/structure/B2423474.png)
4-[4-(acetylamino)-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[4-(acetylamino)-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)benzamide” is a complex organic compound. It has been found to be an inhibitor in complex with Human HDAC2 .
Synthesis Analysis
The synthesis of imidazoles, which is a key component of the compound, has seen recent advances. These heterocycles are key components to functional molecules that are used in a variety of everyday applications . A series of novel benzamide compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .
Molecular Structure Analysis
The molecular formula of the compound is C24H31N5O3S. It is a complex structure that includes an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .
Chemical Reactions Analysis
The compound is likely to participate in reactions typical of imidazoles and benzamides. Imidazoles are known to participate in a variety of reactions, including N-alkylation and N-acylation .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds, such as benzamide, have been documented. For instance, benzamide has a molecular weight of 121.14 g/mol and is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antioxidant Properties
Research has revealed the synthesis of novel compounds structurally related to 4-[4-(acetylamino)-1H-imidazol-1-yl]-N-(3,5-dimethoxyphenyl)benzamide, which exhibit significant antimicrobial and antioxidant activities. These compounds were synthesized and characterized, displaying biological activity against both gram-positive and gram-negative bacteria, as well as yeast. Additionally, their antioxidant activity was assessed using the DPPH method, indicating their potential as biologically active agents (Sadula & Peddaboina, 2014).
Electrophysiological Activity
Another study focused on the synthesis and cardiac electrophysiological activity of N-substituted imidazolylbenzamides, including derivatives related to this compound. These compounds showed potency in vitro similar to that of known class III agents, indicating their potential use in treating arrhythmias. This highlights the compound's importance in developing new therapeutic agents for cardiac conditions (Morgan et al., 1990).
Influenza Virus Sialidase Inhibition
A study on the synthesis of 4-acetylamino benzoic acids substituted with imidazoles, closely related to the structure of interest, demonstrated that many of these compounds are inhibitors of influenza virus sialidases. Their activity levels were similar to those of previously described sialidase inhibitors, suggesting the compound's relevance in the design of new antiviral drugs (Howes et al., 1999).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
The future directions of research on this compound could involve further exploration of its inhibitory action on HDAC2 and its potential applications in the treatment of diseases where HDAC activity is dysregulated . Additionally, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
Eigenschaften
IUPAC Name |
2-(diethylamino)-3-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3S/c1-4-26(5-2)24-25-20-11-17-33-22(20)23(31)29(24)12-10-21(30)28-15-13-27(14-16-28)18-6-8-19(32-3)9-7-18/h6-9,11,17H,4-5,10,12-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHHULBKVBAPRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)N3CCN(CC3)C4=CC=C(C=C4)OC)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
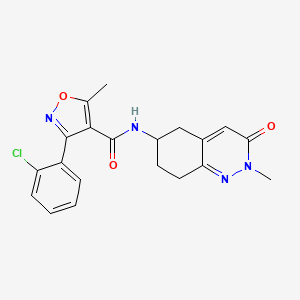
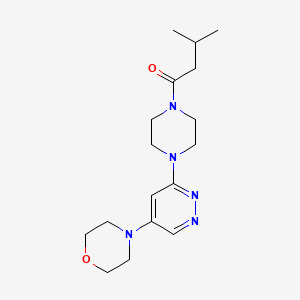

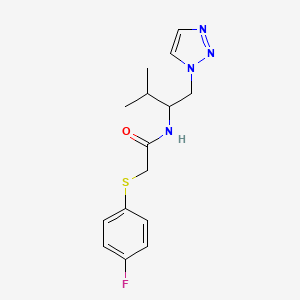
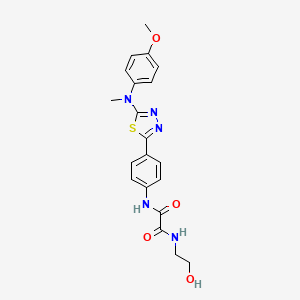


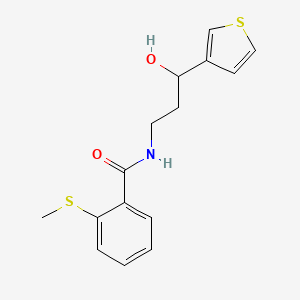
![N-([2,3'-bifuran]-5-ylmethyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2423403.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2423404.png)


